N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide is a complex organic compound that features a benzimidazole moiety, a methoxyphenyl group, and an oxane carboxamide structure. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide typically involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids. The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The final step usually involves the ring closure of the compound to form the benzimidazole structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Indole Derivatives: Share the aromatic ring structure and have diverse biological activities.
Oxane Derivatives: Similar in structure but may have different functional groups attached
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide is unique due to its combination of the benzimidazole, methoxyphenyl, and oxane carboxamide moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H27N3O3 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C23H27N3O3/c1-28-18-10-8-17(9-11-18)23(12-15-29-16-13-23)22(27)24-14-4-7-21-25-19-5-2-3-6-20(19)26-21/h2-3,5-6,8-11H,4,7,12-16H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
PHBFNXZLQWPJBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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